molecular formula C11H9NO2 B1265404 MALEIMIDE, N-o-TOLYL- CAS No. 4067-01-0

MALEIMIDE, N-o-TOLYL-

Cat. No. B1265404
CAS RN: 4067-01-0
M. Wt: 187.19 g/mol
InChI Key: QYOJZFBQEAZNEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-o-Tolyl maleimide derivatives have been synthesized through various methods, highlighting the versatility of maleimide compounds in chemical reactions. For instance, N-(4-aminophenyl) maleimide, a novel NPMI compound, was synthesized, showing the potential for creating novel compounds with specific functional properties (T. Guo, 2010). Another study demonstrated the synthesis of optically active polymers from maleimide derivatives, indicating the applicability of these compounds in creating materials with desired optical properties (T. Oishi, Y. Otsubo, M. Fujimoto, 1992).

Molecular Structure Analysis

The molecular structure of N-o-Tolyl maleimide derivatives has been extensively studied, revealing insights into their geometric configuration and spectral properties. A theoretical study on the molecular structure and spectra of N-(4-aminophenyl) maleimide provided detailed information on its geometric structure, IR spectrum, Raman spectrum, and thermodynamic properties, highlighting the lack of symmetry in the molecule and its perpendicular configuration between the five-membered and hexatomic rings (T. Guo, 2010).

Chemical Reactions and Properties

N-o-Tolyl maleimide and its derivatives participate in a variety of chemical reactions, offering functional versatility. A novel heterobifunctional linker containing a maleimide group was synthesized, facilitating the development of thiol-reactive labeling agents for biomolecules, demonstrating the compound's utility in bioconjugation chemistry (T. Toyokuni et al., 2003).

Physical Properties Analysis

The physical properties of N-o-Tolyl maleimide derivatives, such as solubility, melting point, and optical activity, have been characterized in various studies. For example, the synthesis of optically active polymers from N-(cholesteroxycarbonylmethyl)maleimide highlights the compound's utility in creating materials with specific optical properties (T. Oishi, Y. Otsubo, M. Fujimoto, 1992).

Chemical Properties Analysis

The chemical properties of N-o-Tolyl maleimide derivatives, such as reactivity ratios and copolymerization behavior, have been explored to understand their potential applications in polymer science. The study on the synthesis and polymerization of N-(Cholesteroxycarbonylmethyl)maleimide provides insights into the reactivity ratios and copolymerization behavior with styrene and methyl methacrylate, underscoring the compound's utility in polymer synthesis (T. Oishi, Y. Otsubo, M. Fujimoto, 1992).

Scientific Research Applications

Polymer Enhancement and Copolymer Properties

N-o-Tolylmaleimide (NTM) has been extensively studied for its applications in enhancing the properties of various polymers. For instance, copolymers of methyl acrylate, ethyl acrylate, and styrene with NTM have been synthesized, displaying improved chemical resistance, thermal strength, density, and refractive index. The influence of NTM content on these properties is notable, indicating its effectiveness in modifying copolymer characteristics (Ryttel, 1989).

Thermal and Mechanical Behavior of Polymer Blends

In another study, the incorporation of NTM in poly(methyl methacrylate) (PMMA) resulted in a significant increase in the glass transition temperature. This demonstrates NTM's role in enhancing the thermal behavior of polymers. Additionally, the tensile strength and elongation properties of these blends change with varying NTM content, further highlighting its impact on polymer mechanical properties (Bharel, Choudhary, & Varma, 1995).

Improving Heat Resistance in PVC

NTM has also been used to improve the heat resistance of poly(vinyl chloride) (PVC). Copolymers of NTM with other monomers were blended with PVC, resulting in increased thermal decomposition temperature and Vicat softening point, as well as improved tensile strength. This indicates the potential of NTM in enhancing the durability and heat resistance of PVC products (Yang, Wu, & Gao, 2005).

Application in Chemical Reactions

NTM plays a role in chemical reactions as well. A study on the reaction of p-toluidine with dichloromaleic anhydride in the presence of different catalysts showed the formation of various NTM derivatives. This indicates the utility of NTM in facilitating specific chemical reactions and synthesizing new compounds (Watson, Wu, & Richmond, 2004).

Color Tuning in Aggregation-Induced Emission

NTM derivatives have been used to tune the color of aggregation-induced emission (AIE) active maleimide dyes. By varying the substituents and controlling the solid-state morphology, these dyes exhibited a range of emission colors from green to orange. This highlights NTM's role in developing advanced materials with specific optical properties (Imoto et al., 2015).

Safety And Hazards

“MALEIMIDE, N-o-TOLYL-” is considered toxic if swallowed and may cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. It is harmful in contact with skin or if inhaled .

Future Directions

Recent studies have focused on the development of new generations of maleimides and maleimide-type reagents to address the shortcomings of classical maleimides . There is also ongoing research into the potential applications of “MALEIMIDE, N-o-TOLYL-” in various fields, including security printing, fingerprint identification, metal ion recognition, and more .

properties

IUPAC Name

1-(2-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJZFBQEAZNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193656
Record name Maleimide, N-o-tolyl-
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MALEIMIDE, N-o-TOLYL-

CAS RN

4067-01-0
Record name N-(2-Methylphenyl)maleimide
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Record name N-2-Tolylmaleimide
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Record name N-o-Tolylmaleimide
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Record name Maleimide, N-o-tolyl-
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Record name N-(ORTHO-TOLYL)-MALEIMIDE
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Record name N-2-TOLYLMALEIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VS Ivanov, VK Smirnova, II Migunova… - pp 629-638 of …, 1973 - osti.gov
Subject: N40300*-Chemistry-Radiation Chemistry; CHEMICAL RADIATION EFFECTS; CHEMICAL REACTION KINETICS; GAMMA RADIATION; HYDROXY COMPOUNDS; IMIDES; …
Number of citations: 1 www.osti.gov
PS Thayer, HL Gordon… - Cancer Chemother Rep [2 …, 1971 - books.google.com
A series of 3837 compounds has been evaluated for growth inhibitory activity against three microorganisms, Escherichia coli, Lactobacillus casei, and Tetrahymena pyriformis, and …
Number of citations: 10 books.google.com

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